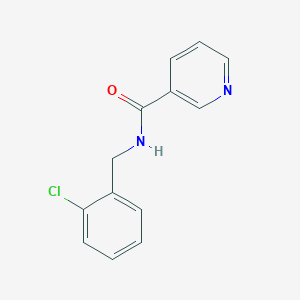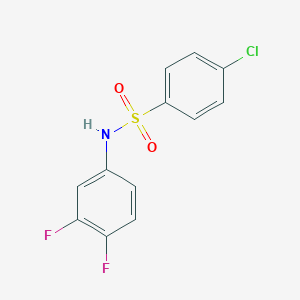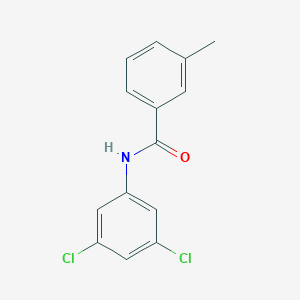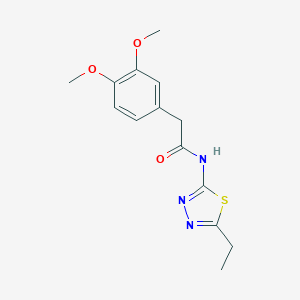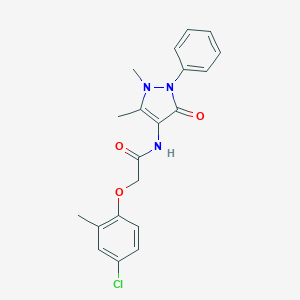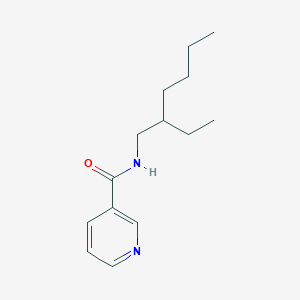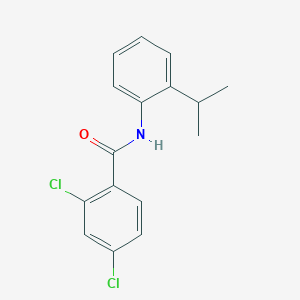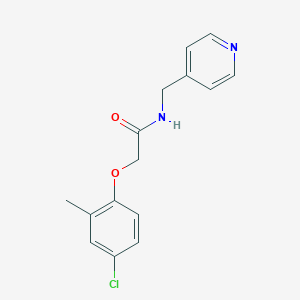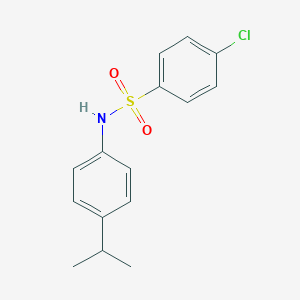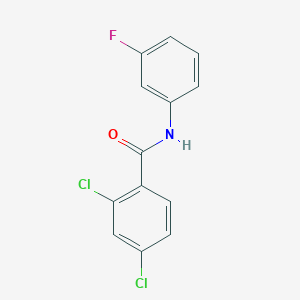
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate, also known as DCP, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DCP is a heterocyclic compound that contains a pyrrole ring and two ester groups. Its unique chemical structure has made it a promising candidate for use in drug development, material science, and other research areas.
Aplicaciones Científicas De Investigación
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been the focus of several scientific research studies due to its potential applications in various fields. In drug development, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to reduce inflammation and oxidative stress, which are implicated in many chronic diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to target multiple signaling pathways. However, its low solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate. One area of interest is its potential use in the development of new drugs for cancer and other diseases. Researchers are also investigating its use in the development of new materials, such as polymers and nanoparticles, for various applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction, which involves the condensation of 2-cyclohexenone, benzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 2-cyclohexenone with phenylhydrazine and dimethyl oxalate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to yield dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate.
Propiedades
Nombre del producto |
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-19(22)15-16(20(23)25-2)18(14-11-7-4-8-12-14)21-17(15)13-9-5-3-6-10-13/h3,5-6,9-10,14,21H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
FPVVZUZEVORSFU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



